molecular formula C21H16O5 B4324518 4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE

4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE

Cat. No.: B4324518
M. Wt: 348.3 g/mol
InChI Key: CWASPBAFJDHLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . This compound has attracted attention due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE can be achieved through a multi-step process. One common method involves the Michael addition of 2-hydroxy-1,4-naphthoquinone or 2,5-dihydroxy-1,4-benzoquinone to the Knoevenagel condensation product of an aldehyde with Meldrum’s acid, dimedone, or barbituric acid in the presence of a catalytic amount of l-proline under refluxing conditions in water . This method is efficient and yields the desired product in good to excellent yields.

Chemical Reactions Analysis

4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include benzo[c]chromene, benzo[f]chromene, and benzo[h]chromene, which also exhibit diverse pharmacological activities . the presence of the ethoxyphenyl group in this compound imparts unique properties that distinguish it from other chromene derivatives.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-2-25-13-9-7-12(8-10-13)16-11-17(22)26-21-18(16)19(23)14-5-3-4-6-15(14)20(21)24/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWASPBAFJDHLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
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4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
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4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
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4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
Reactant of Route 5
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4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
Reactant of Route 6
4-(4-ETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE

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